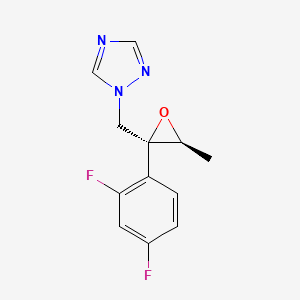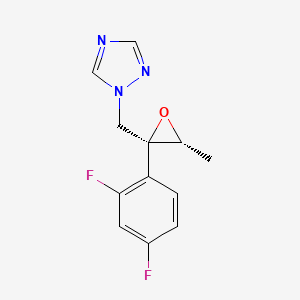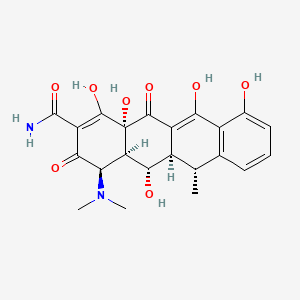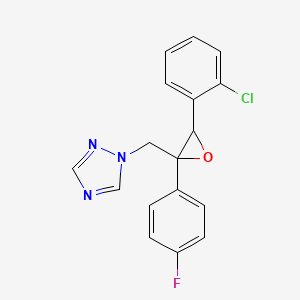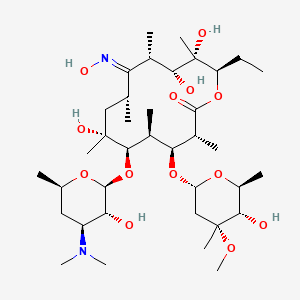
3-Épi-Entécavir
Vue d'ensemble
Description
3-Epi-Entecavir, also known as Entecavir 3-epimer, is a chemical compound with the molecular formula C12H15N5O3. It is a stereoisomer of Entecavir, a well-known antiviral drug used primarily in the treatment of hepatitis B. The compound has unique structural features and biological activities that make it a subject of interest in various scientific research fields .
Applications De Recherche Scientifique
3-Epi-Entecavir has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study stereochemistry and reaction mechanisms.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on 3-Epi-Entecavir focuses on its potential antiviral properties and its use as a lead compound for developing new drugs.
Mécanisme D'action
Target of Action
3-Epi-Entecavir, also known as Entecavir 3-epimer or Unii-FD1LY3K97F, primarily targets the Hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication process of the HBV . In addition to its conventional use, 3-Epi-Entecavir acts as an inhibitor of lysine-specific demethylase 5B (KDM5B) , an enzyme overexpressed in various tumors and involved in hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Mode of Action
3-Epi-Entecavir functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the HBV polymerase . These activities include:
Biochemical Pathways
3-Epi-Entecavir affects the HBV replication process by inhibiting the HBV polymerase . Furthermore, it influences the PI3K/AKT signaling pathway .
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
3-Epi-Entecavir can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression . It also appears to inhibit PARP-1, has a high genetic barrier, reducing the chance of resistance development, and can also prevent the reactivation of the hepatitis B virus in cancer patients .
Analyse Biochimique
Biochemical Properties
3-Epi-Entecavir interacts with several enzymes and proteins in its biochemical reactions. It is a competitive inhibitor of the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus polymerase . This includes base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Cellular Effects
3-Epi-Entecavir has significant effects on various types of cells and cellular processes. It reduces the serum HBV DNA levels, leading to a decrease in viral replication . This results in a reduction of the viral load in the cells, thereby influencing cell function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Epi-Entecavir involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . This results in a decrease in the synthesis of the positive strand of HBV DNA .
Temporal Effects in Laboratory Settings
Over time, 3-Epi-Entecavir has shown to maintain its efficacy in laboratory settings. It continues to suppress HBV DNA and maintain lower WHsAg levels over a long period
Dosage Effects in Animal Models
The effects of 3-Epi-Entecavir vary with different dosages in animal models. In a study involving woodchucks, the combination therapy of entecavir and another drug led to a prolonged suppression of WHV replication . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
3-Epi-Entecavir is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
3-Epi-Entecavir is transported and distributed within cells and tissues. It interacts with renal SLC transporters hOAT1, hCNT2, and hCNT3
Méthodes De Préparation
The synthesis of 3-Epi-Entecavir involves several steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the purine ring system, which is a key component of the compound.
Functional Group Introduction: Specific functional groups, such as hydroxyl and methylene groups, are introduced to achieve the desired stereochemistry.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods
Analyse Des Réactions Chimiques
3-Epi-Entecavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups and study the resulting changes in biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Epi-Entecavir is unique compared to other similar compounds due to its specific stereochemistry and biological activity. Similar compounds include:
Entecavir: The parent compound, which is widely used as an antiviral drug.
Adefovir: Another antiviral compound with a similar mechanism of action.
Tenofovir: A compound used in the treatment of hepatitis B and HIV, with a different structural framework but similar antiviral properties
Propriétés
IUPAC Name |
2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367369-77-4 | |
| Record name | Entecavir 3-epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENTECAVIR 3-EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
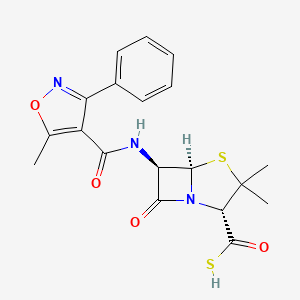


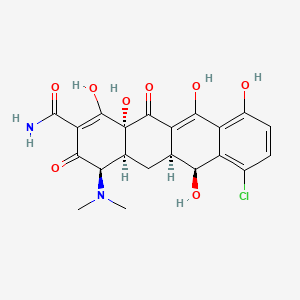
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
